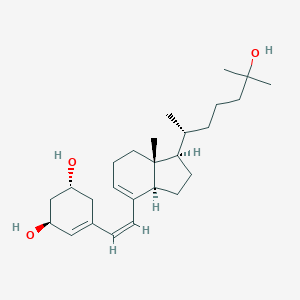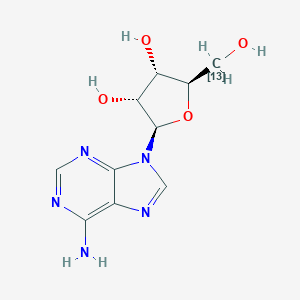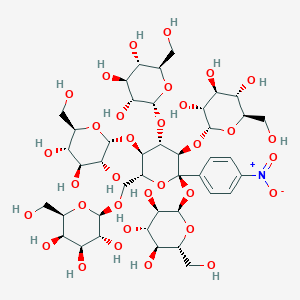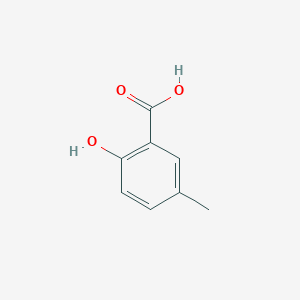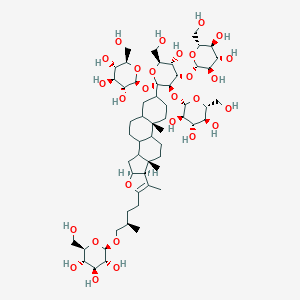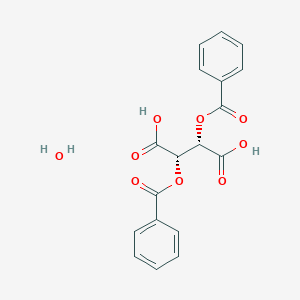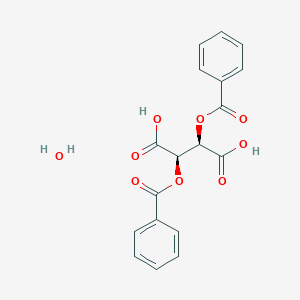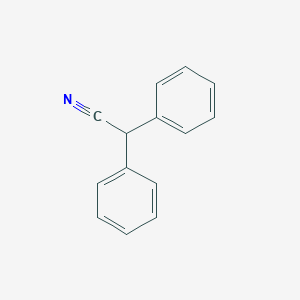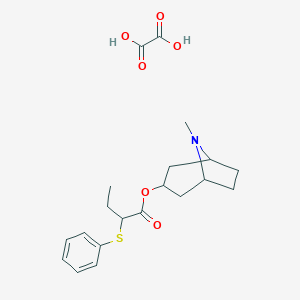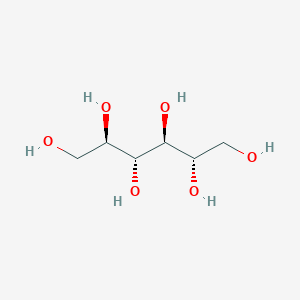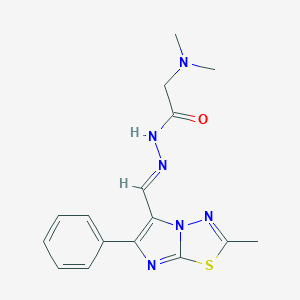![molecular formula C10H8N4 B117867 2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole CAS No. 157519-98-7](/img/structure/B117867.png)
2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BI-2536 and is a synthetic small molecule inhibitor of polo-like kinase 1 (PLK1), which is an important regulator of the cell cycle.
Mécanisme D'action
BI-2536 works by inhibiting the activity of PLK1, which is a key regulator of the cell cycle. PLK1 is overexpressed in many types of cancer, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. BI-2536 binds to the ATP-binding site of PLK1 and prevents its activity, leading to the inhibition of cell division and the induction of cell death.
Effets Biochimiques Et Physiologiques
BI-2536 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, BI-2536 has been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BI-2536 has several advantages for lab experiments. It is a potent inhibitor of PLK1 and has demonstrated antitumor activity in preclinical studies. It is also relatively easy to synthesize and purify, making it a useful tool for studying the role of PLK1 in cancer and other diseases. However, there are also limitations to using BI-2536 in lab experiments. It is a synthetic small molecule inhibitor and may not accurately mimic the effects of genetic knockdown of PLK1. In addition, it may have off-target effects on other kinases, leading to potential side effects.
Orientations Futures
There are several future directions for research on 2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole. One direction is to further study its potential applications in cancer research and to develop more potent and selective PLK1 inhibitors. Another direction is to explore its potential applications in other fields, such as neurodegenerative diseases and parasitic infections. Additionally, more research is needed to understand the mechanism of action of BI-2536 and its potential off-target effects on other kinases. Overall, 2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole has significant potential for scientific research and may lead to the development of new therapies for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole involves several steps, including the reaction of 4,5-diaminoimidazole-2-carboxamide with 2-bromoaniline to form 2-(4-aminophenyl)-4,5-diaminoimidazole. This intermediate is then reacted with 2-chlorobenzaldehyde to form the final product, 2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole. The synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole has been extensively studied for its potential applications in cancer research. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. BI-2536 has been shown to be a potent inhibitor of PLK1 and has demonstrated antitumor activity in preclinical studies. In addition to cancer research, BI-2536 has also been studied for its potential applications in other fields, such as neurodegenerative diseases and parasitic infections.
Propriétés
Numéro CAS |
157519-98-7 |
|---|---|
Nom du produit |
2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole |
Formule moléculaire |
C10H8N4 |
Poids moléculaire |
184.2 g/mol |
Nom IUPAC |
2-(1H-imidazol-5-yl)-1H-benzimidazole |
InChI |
InChI=1S/C10H8N4/c1-2-4-8-7(3-1)13-10(14-8)9-5-11-6-12-9/h1-6H,(H,11,12)(H,13,14) |
Clé InChI |
HZIJSWRTFSUJIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CN=CN3 |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=CN=CN3 |
Synonymes |
1H-Benzimidazole,2-(1H-imidazol-4-yl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



